

Commercial Suppliers and Technical Guide for (1H)-Pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **(1H-Pyrazol-3-yl)methanol** (CAS No. 23585-49-1), a key building block in medicinal chemistry and drug discovery. The guide includes a summary of available quantitative data from various suppliers, detailed experimental protocols for the synthesis of pyrazole derivatives, and visualizations of relevant signaling pathways where such compounds are active.

Commercial Supplier Data

The following table summarizes the commercial availability of **(1H-Pyrazol-3-yl)methanol** from a selection of suppliers. Prices and availability are subject to change and should be confirmed with the respective vendors.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich[1]	23585-49-1	97%	1 g, 5 g, 10 g, 25 g	\$33.00 (1g), \$86.00 (5g), \$159.00 (10g), \$339.00 (25g)
ChemicalBook[2]	23585-49-1	98% min, 99%+ HPLC	Not specified, KG quantities available	\$5.50/KG, 10.00 – 10.00– 15.00/KG
Cenmed	23585-49-1	97%	250 mg	\$39.69
Alfa Chemistry[3]	23585-49-1	Not Specified	Not Specified	Inquire for quote
BLD Pharm[4]	23585-49-1	Not Specified	Not Specified	Inquire for quote
HENAN NEW BLUE CHEMICAL CO.,LTD[5]	23585-49-1	Not Specified	Min. Order: 1 Kilogram	\$1,000.00/Kilogram

Experimental Protocols

The synthesis of functionalized pyrazoles is a cornerstone of many drug discovery programs. The following protocols are generalized methods for the synthesis of pyrazole derivatives, which can be adapted for specific research needs.

Protocol 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of substituted pyrazoles.[6]

Materials:

- 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
- Hydrazine derivative (e.g., phenylhydrazine)

- Acid catalyst (e.g., acetic acid)
- Solvent (e.g., ethanol, DMSO)

Procedure:

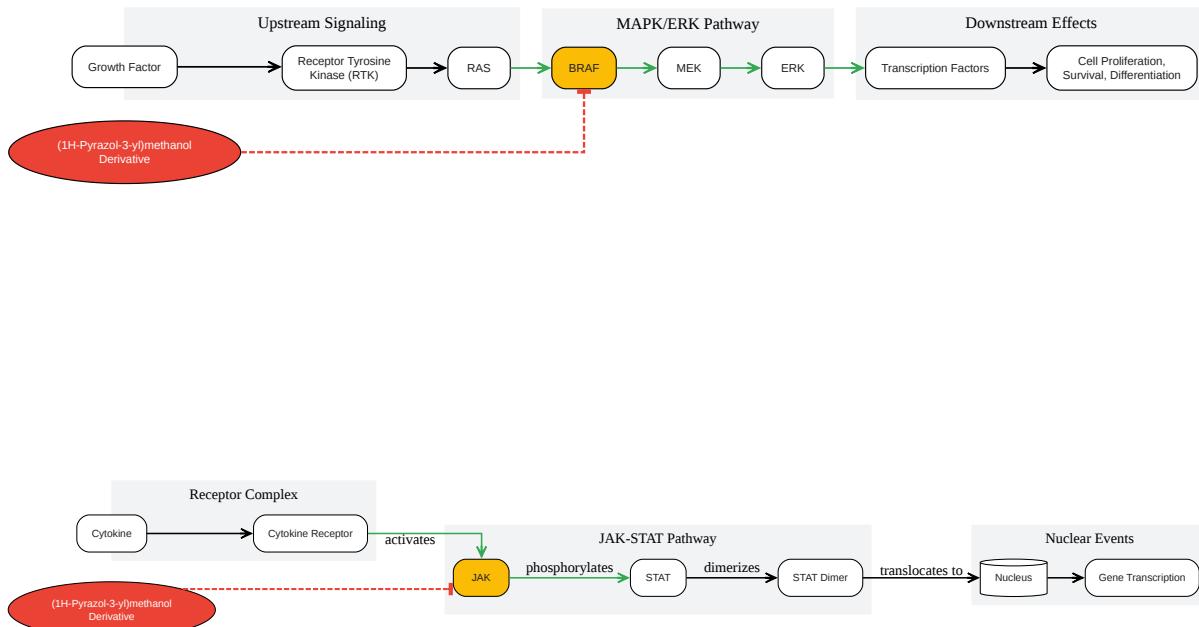
- Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
- Add the hydrazine derivative to the solution. The reaction can be catalyzed by the addition of a small amount of acid.
- The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water, followed by filtration, or extraction with an organic solvent.
- The crude product is then purified, typically by recrystallization or column chromatography.

Protocol 2: Synthesis of (1H-Pyrazol-3-yl)methanol from 1H-Pyrazole-3-carboxylic acid

This protocol describes the reduction of a pyrazole carboxylic acid to the corresponding alcohol.[\[2\]](#)

Materials:

- 1H-Pyrazole-3-carboxylic acid
- Aluminum (III) hydride (or other suitable reducing agent like Lithium aluminum hydride)
- Tetrahydrofuran (THF), anhydrous
- 10% Sodium hydroxide (NaOH) solution
- Water


- Celite
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Under a nitrogen atmosphere, a solution of aluminum (III) hydride in THF is cooled to 0 °C in a round-bottom flask with stirring.
- 1H-Pyrazole-3-carboxylic acid is added to the cooled solution.
- The reaction mixture is allowed to stir at room temperature for 1 hour and then heated to reflux overnight.
- After the reaction is complete, the mixture is cooled to 0 °C.
- The reaction is carefully quenched by the sequential addition of water, 10% NaOH solution, and then more water.
- The resulting mixture is stirred at 0 °C for 30 minutes and then filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford **(1H-Pyrazol-3-yl)methanol**.

Signaling Pathways and Logical Relationships

Derivatives of **(1H-Pyrazol-3-yl)methanol** are actively being investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The following diagrams illustrate the mechanism of action for pyrazole-based inhibitors in two key pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]
- 6. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (1H)-Pyrazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335596#commercial-suppliers-of-1h-pyrazol-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com